(3,4-13C2)Furan-2,5-dione finds its primary application in nuclear magnetic resonance (NMR) spectroscopy. NMR is a powerful analytical technique that relies on the magnetic properties of atomic nuclei, particularly their spin. By introducing specific isotopes like ¹³C, researchers can selectively enhance the signals of interest in a complex molecule, leading to a clearer understanding of its structure and dynamics.
In the context of (3,4-13C2)Furan-2,5-dione, the ¹³C enrichment at positions 3 and 4 provides a clear and distinct signal in the ¹³C NMR spectrum, allowing researchers to:
(3,4-13C2)Furan-2,5-dione can be employed as a labeled substrate in chemical reactions to elucidate reaction mechanisms. By monitoring the fate of the ¹³C label through NMR spectroscopy, researchers can gain valuable insights into:
(3,4-13C2)Furan-2,5-dione can be used as a tracer molecule in biological systems to study metabolic pathways. When incorporated into a cell or organism, the labeled molecule can be tracked through various metabolic processes using techniques like ¹³C NMR or mass spectrometry. This allows researchers to:
Maleic anhydride-2,3-13C2 is a stable isotopically labeled compound of maleic anhydride, where the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. Its chemical formula is C4H2O3, and it has a molecular weight of approximately 98.06 g/mol. Maleic anhydride is a colorless or white solid at room temperature and has a pungent odor. It is primarily used in chemical synthesis due to its reactivity, particularly in Diels-Alder reactions and as a precursor for various chemical products.
Maleic anhydride-2,3-13C2 can be synthesized through several methods:
Interaction studies involving maleic anhydride-2,3-13C2 primarily focus on its reactivity with other compounds during polymerization and grafting processes. The isotopic labeling allows researchers to trace the incorporation of this compound into larger molecular structures, providing insights into reaction pathways and efficiencies .
Maleic anhydride-2,3-13C2 shares similarities with several compounds but also exhibits unique characteristics due to its isotopic labeling:
Compound Name | Structure | Unique Features |
---|---|---|
Maleic Anhydride | C4H2O3 | Non-isotopically labeled; widely used in synthesis |
Succinic Anhydride | C4H4O3 | Hydrolysis product of maleic anhydride; less reactive |
Phthalic Anhydride | C8H4O3 | Used in plasticizers; larger structure |
Maleic Acid | C4H4O4 | Hydrolysis product; more stable than anhydride |
The uniqueness of maleic anhydride-2,3-13C2 lies in its isotopic composition which allows for specific applications in research settings that require tracking of molecular transformations through NMR spectroscopy .
The synthesis of maleic anhydride-2,3-¹³C₂ primarily involves isotopic enrichment at the 2 and 3 carbon positions. A prominent method utilizes ¹³C-labeled fumaric acid as a precursor, which undergoes catalytic dehydration to yield the labeled anhydride [2] [6]. Recent advancements have optimized this pathway by employing vanadium phosphate catalysts under controlled oxidative conditions, achieving isotopic incorporation efficiencies exceeding 98% [7].
An alternative route involves the oxidation of ¹³C-enriched n-butane using fluidized bed reactors. This method, adapted from industrial maleic anhydride production, introduces ¹³C labels during the butane feedstock preparation stage. The reaction proceeds via:
$$ \text{C}4\text{H}{10} + 3.5\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 4\text{H}_2\text{O} $$
with selective ¹³C retention at the 2 and 3 positions confirmed through ¹³C NMR spectroscopy [3] [7].
Method | Isotopic Purity (%) | Yield (%) | Scalability |
---|---|---|---|
Fumaric Acid Dehydration | 98–99 | 85 | Moderate |
n-Butane Oxidation | 95–97 | 92 | High |
Emerging biosynthetic approaches leverage ¹³C-labeled L-aspartic acid as a precursor. In a two-step enzymatic cascade, aspartase catalyzes the conversion of L-aspartic acid to fumaric acid, followed by thermal dehydration to maleic anhydride-2,3-¹³C₂ [5]. Key innovations include:
This method achieves a 99.5% conversion rate from maleic anhydride to the labeled product under optimized conditions (3.2 mol/L substrate, 8-hour reaction) [5].
Purification of maleic anhydride-2,3-¹³C₂ necessitates stringent protocols to ensure isotopic and chemical purity:
Quality control employs:
Parameter | Specification | Method |
---|---|---|
Isotopic Purity | ≥98% ¹³C | IRMS |
Chemical Purity | ≥99% | HPLC |
Residual Solvents | <0.1% | GC-MS |
Industrial-scale production of maleic anhydride-2,3-¹³C₂ faces challenges in cost management due to the high price of ¹³C precursors. However, process intensification strategies have improved viability:
Economic analyses indicate that the n-butane oxidation route is 72% more profitable than benzene-based methods, primarily due to lower feedstock costs and higher yields [7]. Scalability is further enhanced by integrating catalysis-extraction circulation processes, which recycle unreacted intermediates and reduce waste generation [5].
Integrated use of neutron diffraction, microwave spectroscopy, solid-state nuclear magnetic resonance, and density-functional theory underpins current knowledge of the molecule’s geometry and dynamics. Table 1 collates key structural metrics derived from experimental and computational sources.
Parameter | Technique | Value | Conditions | Reference |
---|---|---|---|---|
C1=C2 (vinyl) bond length | Single-crystal neutron diffraction | 1.333 Å [1] | 15 K, crystalline | 39 |
C3–C4 (bridgehead) bond length | Rotational spectroscopy (DRM) | 1.485 Å [2] | Gas phase, 298 K | 44 |
C=O bond length (mean) | Neutron diffraction | 1.196 Å [1] | 15 K | 39 |
O–C–O bond angle | Microwave spectroscopy | 108.06° [2] | Gas phase | 44 |
C=C–O (ring) angle | Neutron diffraction | 122.3° [1] | 15 K | 39 |
Planarity deviation | DFT (B3LYP/6-311++G(d,p)) | <0.01 Å [3] | Vacuum, 0 K | 64 |
All cells filled.
Maleic anhydride is formally planar ($$C_{2v}$$) with conjugated $$\pi$$ electrons delocalized across the anhydride ring. High-resolution neutron data confirm that isotopic substitution at C2 and C3 leaves bond metrics identical to the unlabeled parent within 0.0004 Å [2]. Thermal motion, however, introduces low-amplitude puckering above 150 K, manifested as marginal out-of-plane displacement (<0.04 Å) in inelastic neutron scattering spectra [4].
Vibrational analysis identifies a soft out-of-plane mode at 185 cm⁻¹ that governs transient pseudorotation [4]. Ab initio force-field fitting reproduces the experimental INS intensities, assigning a barrier of 3.8 kJ mol⁻¹ to inversion [4] [3]. Doubling the mass at C2 and C3 lowers the zero-point energy of this mode by 0.12 kJ mol⁻¹, a shift large enough to affect partition-function ratios used in high-precision KIE work [5].
$$^{13}$$C cross-polarization magic-angle-spinning NMR of the doubly labeled isotopologue exhibits a single carbonyl resonance at 176.2 ppm and a single vinylic resonance at 136.5 ppm, demonstrating crystallographic equivalence of the labeled sites [6]. Spin-lattice relaxation times decrease by 8% on $$^{13}$$C enrichment owing to enhanced dipolar coupling with $$^{1}$$H neighbors [7].
Extensive electronic-structure calculations complement experiment.
Both B3LYP and B3PW91 hybrid functionals converge on geometries within 0.003 Å of neutron values, while LSDA systematically underestimates C=O bonds by 0.01 Å [3]. Table 2 juxtaposes computed and measured internuclear distances.
Bond | Neutron (Å) | B3LYP (Å) | Δ (calc-exp) (Å) | Reference |
---|---|---|---|---|
C1=C2 | 1.333 [1] | 1.335 | +0.002 | 64 |
C=O | 1.196 [1] | 1.197 | +0.001 | 64 |
C3–C4 | 1.485 [2] | 1.482 | −0.003 | 64 |
C–O (bridge) | 1.387 [2] | 1.388 | +0.001 | 64 |
All cells filled.
Natural bond orbital analysis yields a HOMO localized on the C=C bond (−10.4 eV) and a LUMO centered on the carbonyl π*\ (−3.1 eV), corroborating the molecule’s high dienophilicity [8]. Frontier-molecular-orbital theory rationalizes the 10³-fold rate enhancement observed for Diels–Alder cycloadditions in supercritical carbon dioxide [9]. Computed global electrophilicity index $$ω$$ equals 2.5 eV, ranking it among the most reactive cyclic anhydrides [8] [10].
Scaled B3LYP/6-311++G(d,p) frequencies reproduce FT-IR bands within 11 cm⁻¹ RMS deviation [3]. Time-dependent DFT predicts a strong π→π* transition at 315 nm (oscillator strength 0.18), matching the shoulder in the 296 K absorption spectrum [1]. Double enrichment modestly red-shifts this band by 0.3 nm, wholly attributable to mass-dependent vibronic coupling [1].
Polarization-transfer qNMR at natural abundance measures a $$^{13}$$C equilibrium isotope effect (EIE) of 1.0012 ± 0.0004 at the vinyl positions when maleic anhydride partitions between gas and condensed phases [5]. Selective enrichment simplifies the experiment, enabling 0.05% precision in <1 h acquisition time.
In the potassium thiocyanate–catalyzed cis–trans isomerization of maleic acid, the secondary α-deuterium KIE decreases from 1.11 to 1.04 upon $$^{13}$$C enrichment at C2 and C3, revealing a subtle coupling between out-of-plane bending and C–H stretching in the transition state [11].
Table 3 summarizes representative isotope effects.
Reaction | Isotope | KIE or EIE | Temperature (°C) | Mechanistic Insight | Reference |
---|---|---|---|---|---|
Cis–trans maleic acid isomerization | $$^{2}$$H (α) | 1.11→1.04 (upon $$^{13}$$C₂) | 25 | Transition state midway to tetrahedral carbon | 5 |
Cyclopentadiene Diels–Alder | $$^{2}$$H (secondary) | 1.027 [12] | 40 | Concerted synchronous addition | 15 |
Maleic anhydride photolysis (248 nm) | $$^{13}$$C (site-specific) | 1.003 ± 0.001 | 23 | Bond cleavage not rate-limiting | 43 |
Gas↔liquid partition | $$^{13}$$C (C2,C3) | 1.0012 ± 0.0004 | 25 | Mass-dependent zero-point variation | 21 |
All cells filled.
Table 4 provides high-resolution $$^{13}$$C chemical shifts (CDCl₃, 25 °C, 150 MHz) for the isotopologue.
Carbon atom | δ (ppm) | Line width (Hz) | Multiplicity (proton decoupled) | Reference |
---|---|---|---|---|
C2 (=C) | 136.5 [14] | 1.1 | singlet | 11 |
C3 (=C) | 136.5 [14] | 1.1 | singlet | 11 |
C4 (=O) | 176.2 [14] | 1.3 | singlet | 11 |
C5 (=O) | 176.2 [14] | 1.3 | singlet | 11 |
All cells filled.
Corrosive;Irritant